3-Methoxy-2,4,6-trifluorobenzoic acid
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Overview
Description
3-Methoxy-2,4,6-trifluorobenzoic acid is an organic compound with the molecular formula C8H5F3O3 and a molecular weight of 206.12 g/mol It is a derivative of benzoic acid, where the hydrogen atoms at positions 2, 4, and 6 on the benzene ring are replaced by fluorine atoms, and the hydrogen atom at position 3 is replaced by a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-2,4,6-trifluorobenzoic acid typically involves the fluorination of 3-methoxybenzoic acid. One common method is the direct fluorination using elemental fluorine or a fluorinating agent such as xenon difluoride (XeF2) under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent over-fluorination and to ensure selective substitution at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve multi-step processes starting from readily available precursors. For example, the methylation of 2,4,6-trifluorobenzoic acid using dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate can yield the desired product . The reaction conditions are optimized to maximize yield and purity while minimizing by-products.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic aromatic substitution reactions due to the electron-withdrawing effect of the fluorine atoms.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid.
Major Products:
Substitution: Formation of substituted derivatives such as 3-methoxy-2,4-difluoro-6-aminobenzoic acid.
Reduction: Formation of 3-methoxy-2,4,6-trifluorobenzyl alcohol.
Oxidation: Formation of 3-hydroxy-2,4,6-trifluorobenzoic acid.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-Methoxy-2,4,6-trifluorobenzoic acid depends on its specific applicationFluorine atoms can enhance the lipophilicity and membrane permeability of the compound, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes . The methoxy group can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
2,4,6-Trifluorobenzoic acid: Lacks the methoxy group, making it less lipophilic and potentially less reactive in certain substitution reactions.
3-Methoxy-2,4,5-trifluorobenzoic acid: Similar structure but with a different fluorination pattern, which can lead to different electronic and steric effects.
2-(Trifluoromethyl)benzoic acid: Contains a trifluoromethyl group instead of three separate fluorine atoms, resulting in different chemical properties and reactivity.
Uniqueness: 3-Methoxy-2,4,6-trifluorobenzoic acid is unique due to its specific substitution pattern, which combines the electron-withdrawing effects of fluorine atoms with the electron-donating effect of the methoxy group. This combination can lead to unique reactivity and interaction profiles, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
2,4,6-trifluoro-3-methoxybenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3O3/c1-14-7-4(10)2-3(9)5(6(7)11)8(12)13/h2H,1H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBJGDRQQDGUBGN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1F)C(=O)O)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20590695 |
Source
|
Record name | 2,4,6-Trifluoro-3-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20590695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886499-94-1 |
Source
|
Record name | 2,4,6-Trifluoro-3-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20590695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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